Quantified Physicochemical Profile: Boiling Point and Stability vs. Directly Linked 2-Thienyl Isocyanate
A key differentiator for 2-(Isocyanatomethyl)thiophene is its physical property profile, which is a direct consequence of the methylene spacer separating the isocyanate and thiophene moieties. This structural feature results in a significantly higher boiling point and greater thermal stability compared to the directly linked analog, 2-thienyl isocyanate, enabling its use in a wider range of reaction conditions and simplifying storage and handling. The computed boiling point for 2-(Isocyanatomethyl)thiophene is 202.5 ± 23.0 °C at 760 mmHg, while the reported boiling point for 2-thienyl isocyanate is 161.5 ± 13.0 °C at 760 mmHg [1][2]. This difference of ~41°C is a direct, quantifiable measure of the impact of the methylene spacer on intermolecular forces and compound volatility, which directly translates into a lower vapor pressure (0.3 mmHg vs. 2.3 mmHg at 25°C) and reduced hazardous inhalation risk during bench-scale operations.
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 202.5 ± 23.0 °C |
| Comparator Or Baseline | 2-Thienyl isocyanate (CAS 2048-57-9) = 161.5 ± 13.0 °C |
| Quantified Difference | ~41.0 °C higher |
| Conditions | Computed/predicted values from authoritative databases; values represent mean ± standard deviation [1][2]. |
Why This Matters
The higher boiling point and lower volatility of 2-(Isocyanatomethyl)thiophene reduce evaporative losses during reactions, mitigate inhalation hazards, and simplify purification by distillation, offering a clear operational and safety advantage over more volatile alternatives.
- [1] ChemSrc. (n.d.). 2-(Isocyanatomethyl)thiophene. Retrieved from https://m.chemsrc.com/en/cas/71189-20-3_1144568.html. View Source
- [2] ChemSpider. (n.d.). 2-Thienyl Isocyanate. Royal Society of Chemistry. Retrieved from http://legacy.chemspider.com/Chemical-Structure.21546447.html. View Source
